molecular formula C7H4Cl3F B13681118 1-Chloro-2-(dichloromethyl)-4-fluorobenzene

1-Chloro-2-(dichloromethyl)-4-fluorobenzene

Cat. No.: B13681118
M. Wt: 213.5 g/mol
InChI Key: OYLRSHJLVHGNAR-UHFFFAOYSA-N
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Description

1-Chloro-2-(dichloromethyl)-4-fluorobenzene is an organic compound with the molecular formula C7H4Cl3F. It is a haloaromatic compound, meaning it contains both halogen and aromatic groups. This compound is used in various chemical syntheses and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Chloro-2-(dichloromethyl)-4-fluorobenzene can be synthesized through several methods. One common method involves the chlorination of 4-fluorotoluene using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction proceeds through a free radical mechanism, resulting in the formation of the dichloromethyl group.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chlorination processes. These processes are carried out in reactors equipped with efficient cooling systems to manage the exothermic nature of the reaction. The product is then purified through distillation or recrystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-2-(dichloromethyl)-4-fluorobenzene undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

    Oxidation Reactions: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction Reactions: The compound can be reduced to form simpler hydrocarbons or other reduced products.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other strong bases.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used for reduction reactions.

Major Products Formed

    Substitution: Products include various substituted benzene derivatives.

    Oxidation: Products include carboxylic acids and ketones.

    Reduction: Products include simpler hydrocarbons and alcohols.

Scientific Research Applications

1-Chloro-2-(dichloromethyl)-4-fluorobenzene is used in various scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of enzyme interactions and metabolic pathways.

    Medicine: It is investigated for its potential use in the development of pharmaceuticals.

    Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Chloro-2-(dichloromethyl)-4-fluorobenzene involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It can also participate in redox reactions, influencing cellular processes and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-Chloro-2-(dichloromethyl)benzene
  • 1-Chloro-2-(dichloromethyl)-3-fluorobenzene
  • 1-Chloro-2-(dichloromethyl)-5-fluorobenzene

Uniqueness

1-Chloro-2-(dichloromethyl)-4-fluorobenzene is unique due to the presence of both chlorine and fluorine atoms on the benzene ring. This combination of halogens imparts distinct chemical properties, making it valuable in specific synthetic and industrial applications.

Properties

Molecular Formula

C7H4Cl3F

Molecular Weight

213.5 g/mol

IUPAC Name

1-chloro-2-(dichloromethyl)-4-fluorobenzene

InChI

InChI=1S/C7H4Cl3F/c8-6-2-1-4(11)3-5(6)7(9)10/h1-3,7H

InChI Key

OYLRSHJLVHGNAR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)C(Cl)Cl)Cl

Origin of Product

United States

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